N-(10-Bromodecyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

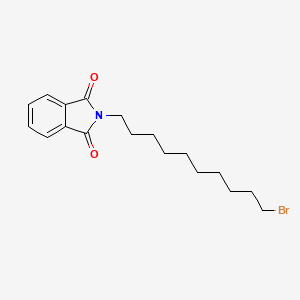

Structure

3D Structure

Properties

IUPAC Name |

2-(10-bromodecyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIOTMXPRSHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344175 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-80-1 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(10-Bromodec-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(10-Bromodecyl)phthalimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(10-Bromodecyl)phthalimide is a pivotal bifunctional molecule in modern organic and medicinal chemistry. Characterized by a terminal alkyl bromide and a phthalimide-protected amine, it serves as a versatile linker and synthetic intermediate. The phthalimide group offers a stable, masked primary amine, readily deprotected under specific conditions, while the bromodecyl chain provides a reactive handle for nucleophilic substitution and coupling reactions. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific literature and supplier data, to empower researchers in its effective utilization.

Core Physicochemical Profile

A foundational understanding of this compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. These characteristics dictate its behavior in various experimental settings.

General and Structural Properties

The compound typically presents as a white to off-white solid, a common characteristic for crystalline organic molecules of this size.[1] Its core structural and identifying information is summarized below.

| Property | Value | Reference |

| CAS Number | 24566-80-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [2][3][4][5][6] |

| Molecular Weight | 366.29 g/mol | [2][5][6][7] |

| IUPAC Name | 2-(10-bromodecyl)isoindole-1,3-dione | [3] |

| Appearance | Crystalline powder or solid | [1] |

Thermal and Solubility Data

The thermal properties indicate a stable solid at room temperature with a relatively sharp melting point, suggesting high purity in commercial samples. Solubility is dictated by the long, nonpolar alkyl chain and the polar phthalimide group, leading to good solubility in moderately polar to nonpolar organic solvents.

| Property | Value | Reference |

| Melting Point | 58-60 °C | [4] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Slightly soluble in alcohols. Insoluble in water. |

Synthesis and Reaction Mechanism

The primary route for synthesizing this compound is a variation of the Gabriel synthesis, a cornerstone reaction for the formation of primary amines from alkyl halides.[8] This method is favored for its high yields and prevention of over-alkylation.

Synthetic Workflow: The Gabriel Amine Synthesis

The synthesis involves the nucleophilic substitution of a bromide ion from 1,10-dibromodecane by the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, providing a controlled method to introduce a single nitrogen functionality.

Caption: Synthetic workflow for this compound via Gabriel synthesis.

Experimental Protocol

Causality: The following protocol is a generalized procedure. The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion. Using an excess of 1,10-dibromodecane minimizes the formation of the bis-substituted byproduct where phthalimide reacts at both ends of the decane chain.

-

Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Addition: Add 1,10-dibromodecane (typically 1.5-3.0 eq) to the stirred suspension.

-

Heating: Heat the reaction mixture to 80-100 °C for several hours. Monitor the reaction progress by TLC, observing the consumption of potassium phthalimide.

-

Workup: After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude product. The organic product is insoluble in water, while the DMF and KBr byproduct are soluble.

-

Isolation & Purification: Collect the resulting solid by vacuum filtration and wash thoroughly with water. Further purification is achieved by recrystallization, typically from ethanol or an isopropanol/water mixture, to yield a pure, white crystalline solid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two distinct functional handles, which can be manipulated independently. This dual reactivity makes it a valuable linker for constructing more complex molecular architectures.

Phthalimide Group: A Masked Primary Amine

The phthalimide group serves as an excellent protecting group for a primary amine. It is stable to a wide range of reaction conditions but can be cleaved to liberate the free amine, most commonly via hydrazinolysis (the Ing-Manske procedure).

Caption: Deprotection of the phthalimide group via hydrazinolysis.

This deprotection is fundamental in multi-step syntheses where the newly formed amine is used for subsequent amide couplings, reductive aminations, or other nucleophilic additions.

Alkyl Bromide: A Site for Nucleophilic Substitution

The terminal bromide is a versatile electrophilic site. It readily undergoes Sₙ2 reactions with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups. This capability is extensively exploited in the development of PROTACs (PROteolysis TArgeting Chimeras) and ADCs (Antibody-Drug Conjugates), where this molecule can serve as a component of the linker connecting the targeting moiety to the payload or E3 ligase binder.

Common Transformations:

-

Azide Formation: Reaction with sodium azide (NaN₃) yields the corresponding azido-decylphthalimide, a precursor for "click chemistry" via the Staudinger ligation or Huisgen cycloaddition.

-

Thiolation: Reaction with thiourea followed by hydrolysis, or with sodium thiomethoxide, introduces a terminal thiol group, useful for conjugation to maleimides.

-

Ether Formation: Reaction with sodium alkoxides or phenoxides forms ether linkages.

Spectroscopic Characterization

Unambiguous identification and purity assessment rely on standard spectroscopic techniques. The following table summarizes the expected spectral data.

| Technique | Expected Data and Interpretation | Reference |

| ¹H NMR | Signals for phthalimide aromatic protons (~7.7-7.9 ppm), a triplet for the N-CH₂ group (~3.7 ppm), a triplet for the CH₂-Br group (~3.4 ppm), and a large multiplet for the internal methylene (-(CH₂)₈-) protons (~1.2-1.9 ppm). | [9] |

| ¹³C NMR | Signals for imide carbonyls (~168 ppm), aromatic carbons (~123, 132, 134 ppm), and multiple aliphatic carbons in the 25-40 ppm range, including the distinct CH₂-Br carbon (~34 ppm) and N-CH₂ carbon (~38 ppm). | [9] |

| FT-IR | Strong C=O stretching bands for the imide (~1770 and 1710 cm⁻¹), C-H stretching for the alkyl chain (~2850-2930 cm⁻¹), and C-N stretching (~1400 cm⁻¹). | [9][10][11] |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing at m/z 365 and 367. | [9] |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4][12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Handling: Avoid creating dust. Ensure all sources of ignition are removed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, particularly those working at the interface of chemistry and biology. Its robust synthesis, predictable dual reactivity, and commercial availability make it an invaluable building block for creating complex molecules with tailored functions. By understanding its fundamental properties and reactivity as detailed in this guide, researchers can confidently and effectively incorporate this versatile linker into their synthetic strategies for drug discovery and materials science.

References

-

PubChem. N-(10-Bromodec-1-yl)phthalimide | C18H24BrNO2 | CID 594856. [Link]

-

Oakwood Chemical. This compound. [Link]

-

S. Arslan, et al. (2025). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

Wikipedia. Phthalimide. [Link]

Sources

- 1. A15587.36 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. N-(10-Bromodec-1-yl)phthalimide | C18H24BrNO2 | CID 594856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 24566-80-1 [chemicalbook.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. This compound(24566-80-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to N-(10-Bromodecyl)phthalimide: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(10-Bromodecyl)phthalimide (CAS Number: 24566-80-1) is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry and drug development. Its structure, featuring a terminal bromine atom and a phthalimide-protected primary amine, allows for sequential and site-specific modifications, making it an invaluable tool for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis and deprotection protocols, and a thorough exploration of its applications, particularly in the burgeoning field of targeted protein degradation and surface functionalization.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₈H₂₄BrNO₂ and a molecular weight of 366.3 g/mol .[1] Its long decyl chain imparts significant lipophilicity, influencing its solubility and reactivity in various solvent systems.

| Property | Value | Source |

| CAS Number | 24566-80-1 | [1] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [1] |

| Molecular Weight | 366.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 58-61 °C | |

| Boiling Point | 451.4 °C at 760 mmHg | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

The Gabriel Synthesis: A Controlled Approach to Primary Amine Introduction

The primary route to synthesizing this compound is the Gabriel synthesis, a robust and well-established method for converting primary alkyl halides into primary amines, avoiding the over-alkylation often seen with direct ammonolysis.[2] The phthalimide group acts as a surrogate for an amino group, allowing for the introduction of a protected primary amine.

Mechanistic Rationale

The synthesis proceeds via a two-step mechanism. First, the phthalimide anion, generated by deprotonation with a base, acts as a nucleophile and displaces the bromide from 1,10-dibromodecane in an Sₙ2 reaction. The bulky nature of the phthalimide nucleophile ensures mono-alkylation. The second step involves the cleavage of the phthalimide group to liberate the primary amine.

Visualizing the Gabriel Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

Phthalimide

-

1,10-Dibromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalimide (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Add 1,10-dibromodecane (1.5 to 2.0 equivalents) to the reaction mixture. Using an excess of the dibromide minimizes the formation of the bis-phthalimide byproduct.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.

-

Deprotection: Liberating the Primary Amine

The utility of this compound lies in the subsequent deprotection of the phthalimide group to reveal the primary amine. The most common and effective method for this transformation is hydrazinolysis, also known as the Ing-Manske procedure.[3]

Mechanistic Rationale of Hydrazinolysis

Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered phthalhydrazide ring, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired primary amine.

Visualizing the Deprotection Workflow

Caption: Workflow for the hydrazinolysis of this compound.

Detailed Experimental Protocol: Hydrazinolysis of this compound

This protocol outlines the procedure for the cleavage of the phthalimide group to yield 10-bromodecan-1-amine.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, aqueous

-

Dichloromethane (DCM) or Ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5 to 2.0 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl to ensure complete precipitation of phthalhydrazide and to protonate the liberated amine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Dissolve the residue in deionized water and transfer to a separatory funnel.

-

Make the aqueous solution basic (pH > 10) with an aqueous NaOH solution.

-

Extract the aqueous layer three times with dichloromethane or ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield 10-bromodecan-1-amine. The product can be further purified by distillation or chromatography if necessary.

-

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of drug development and chemical biology.

Linkerology in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that dictates the efficacy and selectivity of the PROTAC.[5]

This compound, after deprotection of the amine and further functionalization of the bromide, can serve as a precursor to a 10-carbon alkyl linker. The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[] A C10 alkyl chain provides a significant degree of flexibility and spatial separation between the two ligands, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination. While polyethylene glycol (PEG) linkers are also common, alkyl chains offer a more hydrophobic and rigid alternative, which can influence the physicochemical properties and cell permeability of the final PROTAC.[7]

Synthesis of Novel Bioactive Molecules

The phthalimide moiety itself is a well-known pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. While this compound is primarily used as a synthetic intermediate, the phthalimide core can be retained in the final molecule to impart specific biological activities. Studies have shown that various phthalimide derivatives exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis.[][8]

Surface Modification and Biomaterial Engineering

The long alkyl chain and the terminal functional groups of this compound and its derivatives make them suitable for the formation of self-assembled monolayers (SAMs) on various surfaces.[9][10][11] SAMs are highly ordered molecular layers that can be used to tailor the surface properties of materials for specific applications, such as improving biocompatibility, controlling cell adhesion, or creating biosensors.[10] While alkanethiols on gold are a classic example, molecules with long alkyl chains can be adapted for surface modification of other materials. The terminal amine (after deprotection) or bromide can be used to covalently attach biomolecules, such as peptides, proteins, or DNA, to a surface.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of molecules requiring a primary amine separated from another functional group by a long, flexible alkyl chain. Its synthesis via the Gabriel method provides a controlled and efficient means of introducing a protected amine, while its subsequent deprotection via hydrazinolysis is a reliable method for liberating the free amine. The applications of this compound, particularly in the design of linkers for PROTACs and in the functionalization of surfaces, highlight its importance in modern drug discovery and materials science. This guide provides the necessary theoretical and practical knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Burslem, G. M., et al. (2018). The development of a lapatinib-based PROTAC for the degradation of EGFR and HER2.

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331.

- Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1169.

- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.

- Gabr, Y., et al. (2021). Synthesis, cytotoxic activity and molecular docking studies of new phthalimide derivatives as potential anticancer agents. Journal of Molecular Structure, 1230, 129881.

- Whitesides, G. M., & Kriebel, J. K. (2005). Molecular engineering of surfaces using self-assembled monolayers.

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

- Toure, M., & Crews, C. M. (2016). Small-molecule PROTACS: new approaches to protein degradation.

- Yan, L., Huck, W. T. S., & Whitesides, G. M. (2004). Self-Assembled Monolayers (SAMs) and Synthesis of Planar Micro- and Nanostructures. In Supramolecular Polymers (pp. 435-470). CRC Press.

- Dong, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-13.

-

Organic Syntheses Procedure. β-BROMOETHYLPHTHALIMIDE. Available at: [Link]

- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

-

Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine? Available at: [Link]

- Gabr, M. M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604.

Sources

- 1. scbt.com [scbt.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology of engineered nanomaterials: focus on biocompatibility, biodistribution and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular engineering of Surfaces Using Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lu" by Natalie Ann LaFranzo [openscholarship.wustl.edu]

- 11. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to N-(10-Bromodecyl)phthalimide: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(10-Bromodecyl)phthalimide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Structurally, it comprises a phthalimide headgroup, a flexible ten-carbon alkyl chain, and a terminal bromine atom. This unique architecture makes it an exceptionally valuable building block, particularly as a linker in the development of advanced therapeutics. Its most prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the phthalimide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key step in inducing targeted protein degradation. This guide provides a comprehensive overview of its molecular profile, physicochemical properties, a detailed synthesis protocol, and its critical role in the innovative field of targeted protein degradation.

Core Molecular Profile

This compound is unequivocally identified by its chemical formula and CAS registry number. Its structure is foundational to its function as a heterobifunctional molecule.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [1],[2],[3] |

| Molecular Weight | 366.29 g/mol | [1],[4] |

| IUPAC Name | 2-(10-bromodecyl)isoindole-1,3-dione | [2] |

| CAS Number | 24566-80-1 | [1],[2],[4] |

| Synonyms | N-(10-Bromodec-1-yl)phthalimide | [2] |

Physicochemical and Safety Data

The physical properties and safety profile are critical for laboratory handling and experimental design.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 58-60 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF, Chloroform. |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[2]

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures :

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Synthesis and Purification

The most common and efficient method for synthesizing this compound is a variation of the Gabriel Synthesis . This reaction involves the nucleophilic substitution of a halide on 1,10-dibromodecane by potassium phthalimide. The use of a large excess of the dibromoalkane is crucial to minimize the formation of the bis-substituted byproduct.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward, two-reagent pathway for the synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. N-(10-Bromodec-1-yl)phthalimide | C18H24BrNO2 | CID 594856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 24566-80-1 [chemicalbook.com]

- 5. Matrix Scientific N-(10-BROMODECYL)PHTHALIMID-5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Navigating the Solubility Landscape of N-(10-Bromodecyl)phthalimide: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical synthesis and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, behavior, and ultimate application. For researchers and scientists working with N-(10-Bromodecyl)phthalimide, a versatile intermediate in the synthesis of various organic molecules, a comprehensive understanding of its solubility in different organic solvents is paramount. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound solubility, offering a robust framework for solvent selection, experimental design, and process optimization. By synthesizing fundamental chemical principles with practical, field-proven insights, this document aims to empower researchers to confidently and efficiently work with this important chemical entity.

Physicochemical Profile of this compound: The Key to Predicting Solubility

A molecule's structure is the primary determinant of its solubility characteristics. This compound possesses a distinct amphipathic nature, which is central to its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(10-bromodecyl)isoindole-1,3-dione | PubChem[1] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | PubChem[1] |

| Molecular Weight | 366.3 g/mol | PubChem[1] |

| Structure | A polar phthalimide head group attached to a long, nonpolar 10-bromodecyl tail. |

The molecule can be conceptually divided into two key regions:

-

The Phthalimide Head: This bicyclic aromatic imide group is inherently polar due to the presence of two carbonyl groups and a nitrogen atom. The parent compound, phthalimide, is slightly soluble in water and more soluble in polar organic solvents like ethanol and acetone.[2] This region of the molecule will favor interactions with polar solvents.

-

The 10-Bromodecyl Tail: This long alkyl chain, terminating with a bromine atom, is nonpolar and hydrophobic. This extensive nonpolar character will drive solubility in nonpolar organic solvents.

The interplay between these two opposing structural features dictates the overall solubility profile of this compound. The general principle of "like dissolves like" is a foundational concept here; the molecule will exhibit the highest solubility in solvents that can effectively solvate both its polar and nonpolar components.[3]

Theoretical Solubility Profile: A Predictive Framework

Based on the amphipathic structure of this compound, we can predict its solubility in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents possess a high dielectric constant and are excellent at solvating polar functional groups like the imide. They can also effectively interact with the nonpolar alkyl chain. DMF is a common solvent for the synthesis of N-alkylphthalimides, indicating good solubility.[4] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the phthalimide head. The alkyl portion of the alcohol can interact with the decyl chain. However, the strong hydrogen bonding network of the solvent might be partially disrupted. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the polar and nonpolar sections of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than alcohols but can still solvate the phthalimide group to some extent. The nonpolar character of ethers will favor interaction with the alkyl chain. |

| Aromatic | Toluene, Benzene | Moderate to Low | The nonpolar aromatic ring can interact favorably with the alkyl chain via van der Waals forces. However, their ability to solvate the polar phthalimide head is limited. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low | These solvents will primarily interact with the long alkyl tail. The highly polar phthalimide head will have very poor interactions with these nonpolar solvents, leading to low overall solubility. |

Experimental Determination of Solubility: A Practical Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Practical Applications: Leveraging Solubility Data

A thorough understanding of this compound solubility is crucial for several key applications in a research and development setting:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants, including this compound, are sufficiently soluble is critical for achieving optimal reaction rates and yields. For instance, in reactions involving the modification of the phthalimide group, a polar aprotic solvent like DMF or DMSO would be a logical choice.[4]

-

Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[5] A two-solvent system, such as ethanol/water or ethyl acetate/heptane, might be effective for this compound, where it is soluble in the first solvent and insoluble in the second.[6]

-

Chromatographic Separations: In techniques like column chromatography, solvent selection is key to achieving good separation. The solubility of this compound in the mobile phase will influence its retention time and the overall resolution of the separation.

-

Formulation Development: For applications in materials science or as a precursor for biologically active molecules, the solubility in various delivery vehicles or processing solvents is a critical parameter.

Conclusion: A Foundation for Informed Research

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating an understanding of its physicochemical properties with established principles of solubility and a robust experimental protocol, researchers can make informed decisions regarding solvent selection and process design. This knowledge is not merely academic; it is a practical tool that can enhance experimental efficiency, improve product purity, and accelerate the pace of scientific discovery. As with any chemical compound, a diligent and methodologically sound approach to determining and applying solubility data is a hallmark of scientific integrity and will undoubtedly contribute to more successful research outcomes.

References

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Solubility of Things. Phthalimide. [Link]

-

PubChem. N-(10-Bromodec-1-yl)phthalimide. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Wikipedia. Phthalimide. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. N-(10-Bromodec-1-yl)phthalimide | C18H24BrNO2 | CID 594856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scbt.com [scbt.com]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. ocw.mit.edu [ocw.mit.edu]

A Comprehensive Technical Guide to the Stability and Storage of N-(10-Bromodecyl)phthalimide

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for N-(10-Bromodecyl)phthalimide (CAS: 24566-80-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliable performance of this versatile chemical intermediate.

Introduction: A Molecule of Dual Functionality

This compound is a bifunctional organic compound featuring a terminal bromoalkane and a phthalimide group. This unique structure makes it a valuable reagent in multi-step organic synthesis. The phthalimide group serves as a masked primary amine, famously utilized in the Gabriel synthesis, while the long 10-carbon linker and terminal bromide offer a reactive site for nucleophilic substitution.[1][2] Its application is prominent in the development of complex molecules, including linkers for Proteolysis-targeting chimeras (PROTACs) where precise control over chemical structure is paramount for biological activity.[3][4][5]

Understanding the distinct reactivity of each functional group is critical to preventing unintended degradation and ensuring experimental reproducibility. This guide elucidates the factors governing its stability and provides actionable protocols for its proper management.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Researchers should note that physical properties like melting point may vary slightly between suppliers due to differences in purity.

| Property | Value | Source(s) |

| CAS Number | 24566-80-1 | [6][7][8] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [6][7][8] |

| Molecular Weight | 366.3 g/mol | [6] |

| Appearance | White to beige or slightly yellow solid (crystalline powder or flakes) | [9][10][11] |

| Melting Point | 58-76 °C (range reported across various sources) | [11][12] |

| Solubility | Practically insoluble in water; Soluble in ethyl acetate, N,N-Dimethylformamide | [2][10] |

Chemical Stability and Degradation Profile

The stability of this compound is best understood by analyzing its two primary reactive sites: the phthalimide ring and the carbon-bromine bond. While generally stable under standard ambient conditions, specific environmental factors can trigger degradation.[9][10]

Intrinsic Molecular Stability

Under recommended storage conditions (cool, dry, dark), this compound is a chemically stable solid.[9][11] However, its stability is compromised by exposure to incompatible substances and energy sources.

-

Thermal Stability: The compound is combustible and can form explosive mixtures with air upon intense heating.[9] Thermal decomposition may release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).

-

Incompatibilities: The primary chemical incompatibilities are strong bases and strong oxidizing agents .[11] Contact with these substances will lead to rapid chemical degradation.

Key Degradation Pathways

Two principal degradation pathways exist, corresponding to the molecule's functional groups. Awareness of these pathways is crucial for designing experiments and selecting appropriate reaction and storage conditions.

-

Phthalimide Ring Hydrolysis: The imide bonds of the phthalimide group are susceptible to cleavage by strong bases (e.g., sodium hydroxide) or hydrazine.[1][2] This is a well-known deprotection strategy but represents a degradation pathway if unintended. The presence of atmospheric moisture, especially under basic conditions, can slowly lead to hydrolysis, compromising sample purity. A study on the related N-(hydroxymethyl)phthalimide showed its complete conversion to phthalimide within 50 seconds in 0.18 M NaOH.[13]

-

Nucleophilic Substitution at the C-Br Bond: The bromoalkane chain is a classic substrate for nucleophilic substitution (Sₙ2) reactions.[14][15] The carbon atom bonded to the bromine is electrophilic and will react with a wide range of nucleophiles (e.g., hydroxide ions, amines, thiolates). This reactivity is fundamental to its synthetic utility but also a potential source of degradation if exposed to nucleophilic reagents or solvents.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a self-validating system of storage and handling must be implemented. The causality behind these protocols is to mitigate the risks of hydrolysis and nucleophilic attack.

Long-Term Storage Protocol

-

Step 1: Initial Receipt: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

-

Step 2: Optimal Container: Store the compound in its original, tightly sealed container.[9][10][16] For long-term storage (>1 year), consider transferring to an amber glass vial with a PTFE-lined cap.

-

Step 3: Atmosphere Control (Expert Insight): To rigorously prevent hydrolysis, backfill the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture and oxygen. Alternatively, store the tightly sealed container inside a desiccator cabinet with an active desiccant (e.g., silica gel).

-

Step 4: Temperature: Store in a cool, dry location.[16][17] A controlled room temperature between 15°C and 25°C is ideal. Avoid storing in refrigerators where condensation can occur upon removal.

-

Step 5: Light Protection: Store away from direct sunlight and strong artificial light sources to prevent potential photo-initiated radical reactions common to haloalkanes.[10]

-

Step 6: Chemical Segregation: Store in a cabinet designated for solids, away from strong bases, oxidizing agents, and highly volatile or reactive chemicals.[18]

Handling for Experimental Use

-

Step 1: Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory for at least 30 minutes to prevent water condensation on the cold solid.

-

Step 2: Weighing: Conduct all weighing operations in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of fine dust particles.[9][16] The compound is classified as a skin, eye, and respiratory irritant.[19][20]

-

Step 3: Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[10][17]

-

Step 4: Dispensing: Use clean, dry spatulas for dispensing. Minimize the time the container is open to the atmosphere.

-

Step 5: Resealing: After dispensing, securely reseal the container, preferably after an inert gas flush, and return it to its designated storage location.

Stock Solution Stability

-

Solvent Choice: Use anhydrous grade solvents (e.g., DMSO, DMF) to prepare stock solutions.

-

Preparation: Prepare solutions fresh for immediate use whenever possible.

-

Storage of Solutions: If storage is unavoidable, aliquot the stock solution into smaller, single-use volumes in vials with tight-fitting caps. Store at -20°C or -80°C.

-

Causality: Aliquoting prevents multiple freeze-thaw cycles, which can introduce atmospheric moisture and lead to degradation. Low-temperature storage dramatically reduces the rate of any potential degradation reactions.

Protocol: Validating Compound Integrity

For critical applications, or if there is suspicion of degradation, the following experimental workflow can be used to validate the integrity of the compound.

Objective

To quantitatively assess the purity of a sample of this compound and identify potential degradation products using standard analytical techniques.

Methodology

Caption: Experimental workflow for validating compound stability.

-

Step 1: Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a "time zero" reference sample from a newly opened container if available.

-

Step 2: HPLC-UV Analysis:

-

Purpose: To determine the purity of the sample by assessing the area percentage of the main peak.

-

Procedure: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a relevant wavelength (e.g., 220 nm).

-

Validation: A pure sample should exhibit a single major peak. The presence of significant secondary peaks may indicate degradation.

-

-

Step 3: LC-MS Analysis:

-

Purpose: To confirm the molecular weight of the main peak and identify the mass of any impurities.

-

Procedure: Use the same chromatographic conditions as HPLC, with the eluent directed to a mass spectrometer.

-

Validation: The main peak should have an m/z corresponding to the expected mass of this compound ([M+H]⁺ ≈ 366.1). Masses corresponding to hydrolyzed or substituted products can confirm specific degradation pathways.

-

-

Step 4: ¹H NMR Spectroscopy:

-

Purpose: To confirm the chemical structure and detect structural changes.

-

Procedure: Dissolve a small amount of the solid in a suitable deuterated solvent (e.g., CDCl₃).

-

Validation: Compare the resulting spectrum to a reference spectrum. Pay close attention to the signals corresponding to the phthalimide aromatic protons and the -CH₂-Br group (triplet around 3.4 ppm). The appearance of new signals or disappearance of expected signals indicates degradation.

-

Conclusion

This compound is a robust chemical intermediate when stored and handled correctly. Its stability is governed by its dual functionality, with the phthalimide ring being sensitive to basic hydrolysis and the bromoalkane terminus susceptible to nucleophilic attack. By implementing the rigorous protocols outlined in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere and away from chemical incompatibles—researchers can ensure its long-term integrity. Routine analytical validation provides a final layer of quality control, guaranteeing that the compound's performance in complex synthetic applications is both reliable and reproducible.

References

-

PubChem. (n.d.). N-(10-Bromodec-1-yl)phthalimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Restek. (2025). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS for this compound. Retrieved from [Link]

- ECHA. (n.d.). Chemical label for N-(10-Bromodec-1-yl)phthalimide. Retrieved from a generic label image source.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(Bromomethyl)Phthalimide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

-

ChemEurope. (n.d.). Haloalkane. Retrieved from [Link]

-

Winters, G. E., et al. (2016). Selective Target Protein Degradation via Phthalimide Conjugation. Science/AAAS. This is a highly relevant scientific publication, and a general link to NIH's PMC is provided for context: [Link]

-

Chemguide. (n.d.). An introduction to halogenoalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

-

ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(10-bromodec-1-yl)phthalimide (C18H24BrNO2). Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalimide conjugations for the degradation of oncogenic PI3K. Retrieved from [Link]

-

Li, W., et al. (2018). Phthalimide conjugations for the degradation of oncogenic PI3K. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Phthalimides [organic-chemistry.org]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide conjugations for the degradation of oncogenic PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(10-Bromodec-1-yl)phthalimide | C18H24BrNO2 | CID 594856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 24566-80-1 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. This compound [oakwoodchemical.com]

- 13. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Haloalkane [chemeurope.com]

- 15. Haloalkane - Wikipedia [en.wikipedia.org]

- 16. agilent.com [agilent.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24566-80-1 Name: N-(10-Bromodec-1-yl)phthalimidethis compound [xixisys.com]

- 20. chemical-label.com [chemical-label.com]

The Phthalimide Group: A Robust and Versatile Strategy for Amine Protection in Complex Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the strategic protection and deprotection of functional groups is paramount. The primary amine is a ubiquitous and highly reactive functional group whose nucleophilicity must often be masked to prevent unwanted side reactions. Among the arsenal of amine-protecting groups, the phthalimide group stands out for its exceptional stability, reliability in preventing over-alkylation, and its foundational role in the classical Gabriel synthesis. This guide provides a deep dive into the core principles, mechanistic underpinnings, and practical applications of phthalimide protection, offering field-proven insights for its successful implementation and removal.

The Core Principle: Why Choose Phthalimide?

The decision to use a phthalimide group stems from its unique electronic and structural properties. Derived from phthalic anhydride, the phthalimide anion is a potent nucleophile, yet once installed, the resulting N-alkyl phthalimide is exceptionally resistant to a wide range of reagents and reaction conditions. This robustness is the primary advantage.

Key Attributes:

-

Exceptional Stability: Phthalimides are stable to acidic conditions, many oxidizing and reducing agents, and non-nucleophilic bases, making them compatible with a broad spectrum of subsequent chemical transformations.

-

Prevention of Over-alkylation: The nitrogen atom's lone pair is delocalized through resonance with the two adjacent carbonyl groups. This significantly reduces its nucleophilicity, effectively preventing the common and often problematic issue of secondary amine formation seen with simpler alkylating agents.

-

Crystalline Nature: Many N-alkyl phthalimides are highly crystalline solids, which facilitates their purification by recrystallization.

However, this same stability presents the primary challenge: the cleavage of the N-C bond for deprotection requires specific and often harsh conditions, which can be incompatible with sensitive substrates. The choice of phthalimide, therefore, represents a trade-off between robust protection and the need for a carefully planned deprotection strategy.

The Mechanism of Protection: The Gabriel Synthesis

The introduction of the phthalimide protecting group is achieved via the Gabriel synthesis, a reliable method for converting primary alkyl halides into primary amines.

The process begins with the deprotonation of phthalimide (pKa ≈ 8.3) by a suitable base, typically potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt. This salt contains the highly nucleophilic phthalimide anion.

Caption: The Gabriel synthesis workflow for amine protection.

This nucleophile then attacks a primary alkyl halide (or an equivalent electrophile like a tosylate) in a classic SN2 reaction.[1] The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the potassium cation without hindering the nucleophilicity of the phthalimide anion, thus accelerating the SN2 reaction.[2]

Deprotection Strategies: Releasing the Primary Amine

The very stability of the N-alkyl phthalimide necessitates specific, and sometimes aggressive, conditions for its cleavage to liberate the desired primary amine. The choice of deprotection method is the most critical decision in this entire strategy and must be tailored to the overall molecular architecture.

Hydrazinolysis: The Ing-Manske Procedure

The most widely used and generally preferred method for phthalimide deprotection is the Ing-Manske procedure, which involves treatment with hydrazine (NH₂NH₂) in a protic solvent like ethanol or methanol, often with heating.[2][3]

Mechanism of Action: Hydrazine acts as a potent nucleophile. It attacks one of the carbonyl carbons of the phthalimide ring, initiating a sequence of steps that culminates in the formation of the highly stable, five-membered phthalhydrazide ring and the release of the free primary amine.[2] The formation of this thermodynamically stable byproduct is the driving force for the reaction.

Caption: Deprotection via the Ing-Manske procedure.

Advantages:

-

Conditions are generally milder and neutral compared to strong acid or base hydrolysis.[3]

-

The phthalhydrazide byproduct is often insoluble in the reaction solvent and can be easily removed by filtration.

Considerations:

-

Hydrazine is toxic and requires careful handling.

-

The reaction may require elevated temperatures (reflux), which might not be suitable for thermally sensitive substrates.

Hydrolysis (Acidic or Basic)

Historically, hydrolysis under strong acidic (e.g., H₂SO₄, HBr) or basic (e.g., NaOH, KOH) conditions was used.[3]

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon towards nucleophilic attack by water. This method is effective but incompatible with acid-labile functional groups such as acetals, ketals, or certain esters.

-

Basic Hydrolysis: Hydroxide ions attack the carbonyl carbon. This approach is problematic for base-sensitive groups, particularly esters which would be saponified, and for substrates prone to racemization at stereocenters alpha to carbonyls.

Due to this lack of functional group tolerance, these methods have been largely superseded by hydrazinolysis for complex molecules.

Reductive Cleavage

A much milder alternative involves reductive cleavage using sodium borohydride (NaBH₄) in an alcohol solvent, followed by an acidic workup.[4][5] This two-stage, one-pot procedure can be performed at room temperature and is particularly valuable for substrates containing sensitive functional groups that would not survive hydrazinolysis or hydrolysis.[5] This method has been shown to deprotect phthalimides of α-amino acids without significant racemization.[4][5]

Comparative Analysis of Deprotection Methods

The selection of the appropriate deprotection protocol is a critical decision point in the synthetic route. The following table summarizes the key parameters to guide this choice.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Compatibility Concerns |

| Hydrazinolysis (Ing-Manske) | Hydrazine Monohydrate | EtOH or MeOH, Reflux | Mild, neutral conditions; Insoluble byproduct simplifies purification. | Hydrazine toxicity; Requires heating. | Some reducible functional groups. |

| Acidic Hydrolysis | Conc. H₂SO₄ or HBr | Aqueous, Reflux | Strong, effective cleavage. | Harsh conditions; Destroys acid-labile groups (acetals, t-boc). | Acid-sensitive functionalities. |

| Basic Hydrolysis | 10-20% aq. NaOH/KOH | Aqueous, Reflux | Strong, effective cleavage. | Harsh conditions; Saponifies esters; Can cause racemization. | Base-sensitive functionalities. |

| Reductive Cleavage | NaBH₄, then H⁺ | 2-propanol, rt | Very mild; High functional group tolerance; Preserves stereochemistry. | Requires a two-step (reduction then hydrolysis) process. | Aldehydes, ketones (unless protected). |

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on the specific substrate and scale.

Protocol 5.1: Phthalimide Protection of Benzyl Bromide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) to 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Alkylation: To the stirring suspension, add benzyl bromide (1.71 g, 1.19 mL, 10 mmol).

-

Reaction: Heat the mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: The solid N-benzylphthalimide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the solid product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol/water.

Protocol 5.2: Deprotection of N-Benzylphthalimide via Hydrazinolysis

-

Setup: In a 100 mL round-bottom flask, suspend N-benzylphthalimide (2.37 g, 10 mmol) in 40 mL of ethanol.

-

Reagent Addition: Add hydrazine monohydrate (0.6 g, 0.58 mL, 12 mmol, 1.2 equiv) to the suspension.

-

Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) should begin to form within 30-60 minutes. Continue refluxing for a total of 2-4 hours.

-

Workup (Acidic): Cool the mixture to room temperature. Add 20 mL of 2M HCl. A precipitate may remain. Filter the mixture and wash the solid with a small amount of cold ethanol.

-

Isolation: Transfer the filtrate to a separatory funnel. Wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities. Basify the aqueous layer to pH > 11 with concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

-

Extraction: Extract the liberated benzylamine into dichloromethane (3 x 40 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.

Conclusion and Future Perspective

The phthalimide group, a cornerstone of the Gabriel synthesis, remains a highly relevant and powerful tool for the protection of primary amines. Its exceptional stability provides a reliable method to mask amine nucleophilicity during a wide array of chemical transformations. While its primary drawback has historically been the harsh conditions required for deprotection, the development and refinement of milder procedures, such as the Ing-Manske hydrazinolysis and reductive cleavage with NaBH₄, have significantly broadened its applicability in modern organic synthesis. For the drug development professional, a thorough understanding of the trade-offs between the robustness of the phthalimide group and the specific requirements for its cleavage is essential for designing efficient, high-yielding, and scalable synthetic routes.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Phthalimides [organic-chemistry.org]

- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Gabriel Synthesis: From Core Principles to Practical Application in Primary Amine Preparation

Authored by: Gemini AI

Publication Date: January 1, 2026

Abstract

The Gabriel synthesis, a cornerstone of organic chemistry for over a century, remains a highly reliable and specific method for the preparation of primary amines from primary alkyl halides.[1][2] Developed by Siegmund Gabriel in 1887, its primary advantage lies in the strategic use of phthalimide as a surrogate for ammonia, which elegantly circumvents the common issue of over-alkylation that plagues direct alkylation methods.[2][3][4] This guide provides an in-depth exploration of the Gabriel synthesis, deconstructing its mechanism, outlining detailed experimental protocols, and critically evaluating its scope, limitations, and applications for researchers, scientists, and professionals in drug development.

The Foundational Principle: The Unique Role of Phthalimide

Direct alkylation of ammonia with alkyl halides is often an inefficient route to primary amines, typically resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[5][6] This lack of selectivity arises because the primary amine product is often more nucleophilic than the starting ammonia, leading to further reactions.[6]

The Gabriel synthesis masterfully solves this problem by "protecting" the nitrogen nucleophile.[7] The chosen reagent, phthalimide, possesses a unique set of properties that are central to the success of the reaction:

-

Acidity of the N-H Proton: The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups.[3][6] This inductive effect and resonance stabilization of the conjugate base significantly increase the acidity of the N-H proton (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base like potassium hydroxide (KOH).[8][9]

-

Formation of a Stable, Non-basic Nucleophile: Deprotonation yields the potassium phthalimide salt. The resulting phthalimide anion is an excellent nucleophile, yet it is not basic enough to cause competing elimination reactions with most primary alkyl halides.[1]

-

Prevention of Over-Alkylation: After the initial N-alkylation, the lone pair on the nitrogen of the resulting N-alkylphthalimide is delocalized by the two adjacent carbonyl groups. This significantly reduces its nucleophilicity, preventing any further reaction with the alkyl halide.[6][7][10]

Deconstructing the Reaction Mechanism

The Gabriel synthesis is classically viewed as a two-step process: N-alkylation followed by cleavage.[11][12]

Stage 1: Formation of the Phthalimide Anion

The synthesis begins with an acid-base reaction where a base, typically potassium hydroxide (KOH) or potassium hydride (KH), deprotonates the phthalimide.[1][13] The hydroxide or hydride ion removes the acidic imide proton to form the resonance-stabilized phthalimide anion, which serves as the potent nucleophile for the subsequent step.[1][7]

Stage 2: Nucleophilic Substitution (SN2 Alkylation)

This is the core bond-forming step. The phthalimide anion attacks a primary alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the halide leaving group.[3][8][12] This forms a stable intermediate, the N-alkylphthalimide. The choice of solvent is critical here; polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred as they effectively solvate the potassium cation without hindering the nucleophilicity of the phthalimide anion, thus accelerating the SN2 reaction.[11][14][15]

Stage 3: Liberation of the Primary Amine

Cleavage of the stable N-alkylphthalimide to release the desired primary amine can be achieved through several methods, with hydrazinolysis being the most prevalent.

-

The Ing-Manske Procedure (Hydrazinolysis): This is the most widely used method due to its mild and neutral reaction conditions.[11] The N-alkylphthalimide is treated with hydrazine (N₂H₄) in a solvent like refluxing ethanol.[11] The highly nucleophilic hydrazine attacks one of the carbonyl carbons, initiating a sequence of steps that culminates in the formation of the primary amine and a very stable, cyclic phthalhydrazide byproduct.[7][8][12] This byproduct often precipitates from the reaction mixture, facilitating purification.[5][8]

-

Acidic or Basic Hydrolysis: While viable, cleavage using strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) is often avoided.[5] These methods require harsh conditions, such as prolonged heating, which can be incompatible with sensitive functional groups on the substrate and often lead to lower yields.[8][14][16]

Caption: Figure 1: The Gabriel Synthesis Mechanism.

Experimental Protocols & Workflow

The following protocols represent a generalized, self-validating workflow for the synthesis of a primary amine via the Gabriel synthesis. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of Potassium Phthalimide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., Argon or Nitrogen), add potassium phthalimide (1.0 eq.).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as DMF (sufficient to make a 0.5 M solution). Stir the suspension.

-

Substrate Addition: Add the primary alkyl halide (1.0-1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of cold water. The N-alkylphthalimide intermediate often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization if necessary.

Protocol 2: Hydrazinolysis of N-Alkylphthalimide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude N-alkylphthalimide (1.0 eq.) from the previous step.

-

Solvent & Reagent Addition: Add ethanol (to make a 0.5 M solution) followed by hydrazine hydrate (1.5-2.0 eq.).

-

Reaction: Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-4 hours or until TLC analysis indicates complete consumption of the N-alkylphthalimide.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute solution of HCl (e.g., 2 M HCl) to protonate the product amine and dissolve any remaining hydrazine.

-

Filter off the precipitated phthalhydrazide by vacuum filtration and wash the solid with a small amount of cold ethanol.

-

Transfer the filtrate to a separatory funnel. Make the aqueous layer basic by the careful addition of a concentrated base solution (e.g., 40% NaOH) until the pH is >12.

-

Extract the liberated primary amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude primary amine.

-

-

Purification: The crude amine can be further purified by distillation or column chromatography as required.

Caption: Figure 2: Experimental Workflow of Gabriel Synthesis.

Scope and Limitations: A Critical Evaluation

While powerful, the Gabriel synthesis is not universally applicable. A thorough understanding of its scope and limitations is crucial for effective experimental design.

Substrate Scope

The reliance on an SN2 mechanism in the alkylation step heavily dictates the suitable substrates.[3][16]

| Substrate Class | Suitability | Rationale |

| Methyl Halides | Excellent | Minimal steric hindrance, ideal for SN2. |

| Primary Alkyl Halides | Excellent | The intended and most effective substrate class.[1][7] |

| Benzylic & Allylic Halides | Excellent | Reactive in SN2 conditions and work well.[16] |

| α-Halo Ketones/Esters | Good | The electron-withdrawing group activates the halide for substitution.[11] |

| Secondary Alkyl Halides | Poor to Unsuitable | Steric hindrance significantly slows the SN2 reaction. Competing E2 elimination becomes a major side reaction.[5][8][16] |

| Tertiary Alkyl Halides | Unsuitable | SN2 reaction is completely hindered. Only elimination products are formed. |

| Aryl Halides | Unsuitable | The C-X bond has partial double-bond character and is on an sp² carbon, preventing nucleophilic substitution under these conditions.[1][3] |

Advantages

-

Selectivity for Primary Amines: The principal advantage is the clean synthesis of primary amines, avoiding the over-alkylation common with other methods.[1][3]

-

Reliability: It is a well-established and predictable reaction for suitable substrates.[16]

Limitations

-

Limited to Primary Amines: The method cannot be used to prepare secondary or tertiary amines directly.[17]

-

Harsh Cleavage Conditions: While hydrazinolysis is milder than hydrolysis, it can still be incompatible with certain sensitive functional groups.[5][16]

-

Substrate Restrictions: The synthesis is largely confined to unhindered primary alkyl halides due to its SN2 mechanism.[16]

-

Aromatic Amine Incompatibility: Aryl amines like aniline cannot be prepared because aryl halides do not undergo the necessary SN2 reaction.[1][17]

Applications in Drug Development and Beyond

Primary amines are crucial building blocks in a vast array of biologically active molecules. The Gabriel synthesis provides a reliable pathway to these key intermediates, making it a valuable tool in pharmaceutical research and development.[2][16]

-